![molecular formula C18H13N5O3 B14495350 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one CAS No. 64863-21-4](/img/structure/B14495350.png)
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one is a complex organic compound that features a combination of nitrophenyl, hydrazinylidene, pyridinyl, and cyclohexa-dienone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization and Functionalization: The hydrazone intermediate undergoes cyclization and further functionalization to introduce the pyridinyl and cyclohexa-dienone moieties.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones or imines.
Scientific Research Applications
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{4-[(E)-Phenyldiazenyl]phenyl}hydrazinylidene)-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one
- 2-((E)-(4-(2-(4-methoxyphenyl)ethynyl)phenylimino)methyl)-4-(2-(4-methoxyphenyl)ethynyl)phenol
Uniqueness
4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and pyridinyl moieties allows for diverse interactions with biological targets and enhances its potential as a multifunctional compound in various applications.
Properties
CAS No. |
64863-21-4 |
|---|---|
Molecular Formula |
C18H13N5O3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]-2-(pyridin-2-yliminomethyl)phenol |
InChI |
InChI=1S/C18H13N5O3/c24-17-9-6-15(11-13(17)12-20-18-3-1-2-10-19-18)22-21-14-4-7-16(8-5-14)23(25)26/h1-12,24H |
InChI Key |
NQBRGZVZFNKFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


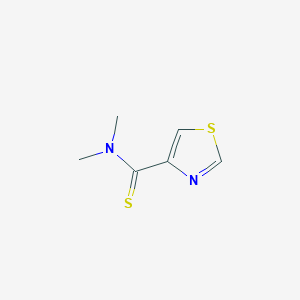
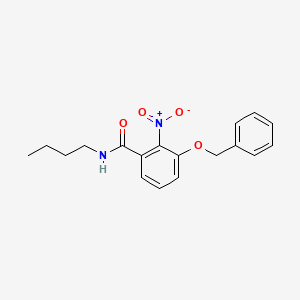
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)

![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
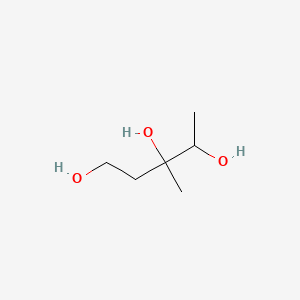
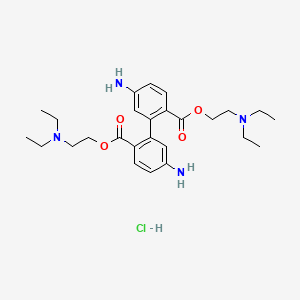
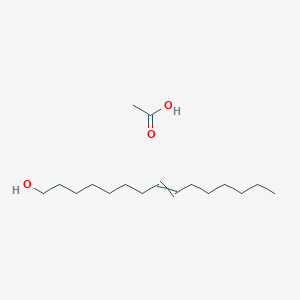
phosphanium](/img/structure/B14495342.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
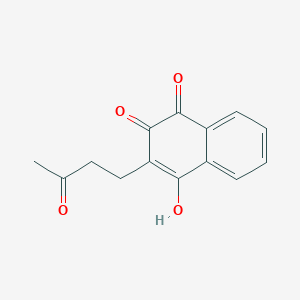
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
